molecular formula C5H6N2O3 B106807 1-Ethylimidazolidine-2,4,5-trione CAS No. 57012-86-9

1-Ethylimidazolidine-2,4,5-trione

Cat. No. B106807
CAS RN: 57012-86-9
M. Wt: 142.11 g/mol
InChI Key: VIGJKMRHILAFFC-UHFFFAOYSA-N
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Description

1-Ethylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C5H6N2O3 . It is a useful intermediate which can be used to synthesize imidazo[1,2-a]pyridines, -pyrazines, -pyrimidines, and some other nitrogen-bridgehead fused heterocycles .


Synthesis Analysis

The synthesis of 1-Ethylimidazolidine-2,4,5-trione has been reported in several studies . One method involves the oxidation of glycoluril with potassium persulfate . The reaction conditions were identified as optimal at a temperature of 75°C, with an amount of oxidant optimal at 1 equiv., and a reaction time optimal at 2 hours .


Molecular Structure Analysis

The structure of the imidazole skeleton in 1-Ethylimidazolidine-2,4,5-trione is not an envelope structure, all the atoms are in one plane . All C and N atoms are of 3sp hybridization, and the structure of the molecule is not a standard pentagon .


Chemical Reactions Analysis

Under strong nitration conditions, the nitro group at the C-2 position is a key substituent to promote oxidation of the imidazole ring . The possible reaction mechanism for the formation of 1-methylimidazolidine-2,4,5-trione from 1-methyl-2,4,5-trinitroimidazole has been proposed .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Ethylimidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles, such as imidazo[1,2-a]pyridines, -pyrazines, and -pyrimidines . These heterocyclic compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities.

Inhibition of Tyrosyl-DNA Phosphodiesterase 1

New imidazolidine-2,4,5-triones with norabietic, nordehydroabietic, and adamantane substituents have been synthesized and found to inhibit the DNA repair enzyme tyrosyl-DNA phosphodiesterase 1 in submicromolar concentrations . This enzyme is a potential molecular target in antitumor therapy, and its inhibition can increase the effectiveness of chemotherapy and radiation therapy.

Cytotoxicity Studies

The cytotoxic concentrations of these synthesized imidazolidine-2,4,5-triones were studied on the glioblastoma cell line SNB19 . This research could provide valuable insights into the development of new anticancer drugs.

Inhibition of Acetylcholinesterase

Some 1,3-substituted imidazolidine-2,4,5-triones have shown promising inhibitory activity against acetylcholinesterase . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other cognitive impairments.

Inhibition of Butyrylcholinesterase

In addition to acetylcholinesterase, some of these compounds are also potent inhibitors of butyrylcholinesterase . Butyrylcholinesterase inhibitors have potential therapeutic applications in diseases like Alzheimer’s, Parkinson’s, and myasthenia gravis.

Oxidation Studies

The oxidation of glycoluril, a rigid bicyclic molecule, results in the formation of imidazolidine-2,4,5-trione . This reaction, which involves the use of potassium persulfate as an oxidant, could be useful in the synthesis of other organic compounds.

Future Directions

1-Ethylimidazolidine-2,4,5-trione is a useful intermediate in the synthesis of various nitrogen-bridgehead fused heterocycles . Future research may focus on optimizing its synthesis and exploring its potential applications in various fields .

properties

IUPAC Name

1-ethylimidazolidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-7-4(9)3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGJKMRHILAFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391229
Record name 1-Ethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylimidazolidine-2,4,5-trione

CAS RN

57012-86-9
Record name 1-Ethylimidazolidine-2,4,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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